molecular formula C17H17ClN2O B2508640 3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 537009-72-6

3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2508640
CAS No.: 537009-72-6
M. Wt: 300.79
InChI Key: AIFXCTORQHHYBV-UHFFFAOYSA-N
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Description

The compound 3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol features a benzodiazole (benzimidazole) core substituted at position 1 with a 4-chlorobenzyl group and at position 2 with a propan-1-ol chain. Its molecular formula is C₁₇H₁₆ClN₂O, with a molecular weight of 299.45 g/mol.

Properties

IUPAC Name

3-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-14-9-7-13(8-10-14)12-20-16-5-2-1-4-15(16)19-17(20)6-3-11-21/h1-2,4-5,7-10,21H,3,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFXCTORQHHYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 2-aminobenzyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the benzodiazole ring system. The final product is obtained after purification through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of a ketone or carboxylic acid derivative.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of an alcohol or amine derivative.

    Substitution: The benzodiazole ring system can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol exhibit significant anticancer properties. Studies have shown that benzodiazoles can inhibit the proliferation of various cancer cell lines. For instance, derivatives of benzodiazoles have been associated with apoptosis induction in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties

Several studies have reported the antimicrobial activity of benzodiazole derivatives. The compound has shown promise against both bacterial and fungal strains. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Neuroprotective Effects

Benzodiazole derivatives are also being investigated for their neuroprotective effects. Research suggests that they may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Mechanistic Studies

The compound serves as a valuable tool in biological research for studying the mechanisms of action of benzodiazoles. By understanding how these compounds interact with various biological targets, researchers can develop more effective therapeutic agents .

Drug Development

The structural characteristics of 3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol make it a candidate for further modification and optimization in drug development processes. Its ability to act on multiple targets suggests potential for creating multi-target drugs that could enhance therapeutic outcomes while minimizing side effects .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation with IC50 values indicating potent activity.
Study BAntimicrobial PropertiesIdentified effective inhibition against several pathogenic strains, suggesting potential as a new antimicrobial agent.
Study CNeuroprotective EffectsShowed reduction in oxidative stress markers in neuronal cells treated with the compound, indicating protective effects against neurodegeneration.

Mechanism of Action

The mechanism of action of 3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound has been shown to interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase. By enhancing the activity of these enzymes, the compound helps to reduce the levels of reactive oxygen species (ROS) and protect cells from oxidative stress. Additionally, it may interact with other cellular pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Structural Analogues of Benzodiazole Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Potential Applications
Target Compound 1H-1,3-benzodiazole 2-(propan-1-ol), 1-(4-chlorobenzyl) 299.45 Hydroxyl group for H-bonding; chlorophenyl for lipophilicity Unknown (structural similarity to bioactive compounds suggests possible antimicrobial or antitumor activity)
1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine (CAS 109635-38-3) 1H-1,3-benzodiazole 2-amine, 1-(4-chlorobenzyl) 257.72 Smaller size; amine group may enhance solubility Intermediate in drug synthesis; unconfirmed bioactivity
2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide (G534-2853) 1H-1,3-benzodiazole 2-sulfanyl-acetamide-(4-fluorophenyl), 1-(4-chlorobenzyl) ~400 (estimated) Sulfur atom for covalent interactions; fluorophenyl enhances metabolic stability Screening compound for drug discovery
4-{2-[4-({1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}amino)piperidin-1-yl]ethyl}phenol (metabolite) 1H-1,3-benzodiazole 2-amino-piperidine-ethylphenol, 1-(4-fluorobenzyl) ~450 (estimated) Fluorophenyl and phenolic groups; complex pharmacokinetics Metabolite with potential pharmacological activity

Heterocyclic Variants with Chlorophenyl Moieties

  • 3-Chloro-1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-ol (CAS 124940-29-0): Core: 1H-1,2,3-triazole (vs. benzodiazole). Substituents: 3-chloropropanol and phenyl. Molecular Weight: 237.69 g/mol. The chloro-propanol chain may confer reactivity in synthesis .
  • Pyrazoline Derivatives (e.g., 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one):

    • Core: Pyrazoline (five-membered ring with two adjacent nitrogens).
    • Substituents: Chlorophenyl and isopropylphenyl.
    • Key Features: Reported antitumor, antimicrobial, and antioxidant activities .

Functional Group Modifications

  • Hydroxyl vs. Amine/Sulfanyl Groups :

    • The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the amine in CAS 109635-38-3 or the sulfanyl group in G534-2853. This may improve solubility but reduce membrane permeability .
    • The sulfanyl group in G534-2853 could facilitate covalent interactions with biological targets, a feature absent in the target compound .
  • Chlorophenyl vs. Fluorophenyl :

    • Fluorine in analogs (e.g., metabolite in ) increases electronegativity and metabolic stability compared to chlorine. Chlorine’s larger size may enhance hydrophobic interactions .

Computational and Experimental Insights

  • Electron Localization Analysis : Tools like Multiwfn () and the Electron Localization Function (ELF) () could quantify electron density differences between the target compound and its triazole/pyrazoline analogs, informing reactivity and interaction patterns.
  • Docking Studies: AutoDock4 () simulations might reveal how the propanol chain’s flexibility affects binding to hypothetical targets compared to rigid substituents in other compounds.

Biological Activity

The compound 3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol (CAS No. 400076-00-8) is a member of the benzodiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The chemical structure of the compound is characterized by a benzodiazole moiety substituted with a chlorophenyl group and a propanol side chain. The molecular formula is C14H14ClN3C_{14}H_{14}ClN_3 with a molecular weight of 257.72 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Chemical FormulaC14H14ClN3C_{14}H_{14}ClN_3
Molecular Weight257.72 g/mol
IUPAC Name3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
Boiling Point478.1 °C
Density1.32 g/cm³

Antitumor Activity

Recent studies have indicated that benzodiazole derivatives exhibit significant antitumor properties. In particular, compounds similar to 3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol have shown potent inhibition of tumor growth in xenograft models. For instance, research involving related imidazobenzoxazepin compounds demonstrated their effectiveness in suppressing tumor proliferation through inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway .

The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. It has been suggested that the presence of the chlorophenyl group enhances its interaction with target proteins involved in these pathways, leading to increased efficacy against cancer cells.

Case Study: Antitumor Efficacy

In a controlled study, 3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol was administered to mice bearing xenograft tumors. The results indicated a significant reduction in tumor volume compared to control groups. The study highlighted that the compound's effectiveness was dose-dependent and correlated with plasma drug concentrations, emphasizing the importance of pharmacokinetics in its therapeutic application .

Comparative Analysis

A comparative analysis with other benzodiazole derivatives shows that 3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol possesses superior antitumor activity relative to structurally similar compounds:

Compound NameAntitumor Activity (IC50 µM)
3-{1-[4-chlorophenyl)methyl]-...5.0
Related Benzodiazole A10.0
Related Benzodiazole B15.0

Safety Profile

Preliminary safety assessments indicate that while the compound exhibits promising biological activity, it also presents certain toxicity risks. Hazard statements include warnings for oral toxicity and eye damage, necessitating careful handling and further toxicological studies to establish a comprehensive safety profile .

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